molecular formula C12H15N3O4 B1680228 NSC59984

NSC59984

Cat. No.: B1680228
M. Wt: 265.26 g/mol
InChI Key: QKTRIGNWBRHBFV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

NSC59984, also known as (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, primarily targets the mutant p53 protein . The p53 protein, often referred to as the “guardian of the genome”, is a tumor suppressor that prevents cancer development .

Mode of Action

This compound restores wild-type p53 signaling and depletes mutant p53 GOF . It induces mutant p53 protein degradation via MDM2 and the ubiquitin–proteasome pathway . This compound treatment promotes a constitutive phosphorylation of ERK2 via ROS in cancer cells . The this compound-sustained ERK2 activation is required for MDM2 phosphorylation at serine-166 . This compound enhances phosphorylated-MDM2 binding to mutant p53, which leads to mutant p53 ubiquitination and degradation .

Biochemical Pathways

This compound affects the ROS-ERK2-MDM2 axis in cancer cells . This axis is a vulnerability for induction of mutant p53 degradation in cancer cells . This compound treatment promotes a constitutive phosphorylation of ERK2 via ROS in cancer cells . The this compound-sustained ERK2 activation is required for MDM2 phosphorylation at serine-166 . This compound enhances phosphorylated-MDM2 binding to mutant p53, which leads to mutant p53 ubiquitination and degradation .

Pharmacokinetics

It’s known that this compound induces mutant p53 protein degradation via mdm2 and the ubiquitin–proteasome pathway This suggests that this compound is able to penetrate the cell membrane, interact with intracellular targets, and induce biochemical changes

Result of Action

This compound treatment leads to the degradation of mutant p53, thereby restoring wild-type p53 signaling . This results in the reactivation of p53 transcriptional regulation, inducing mitochondrial intrinsic apoptosis . This compound treatment of cells also increases reactive oxygen species production .

Action Environment

High cellular ROS increases the efficacy of this compound targeting mutant p53 degradation and antitumor effects . This suggests that the cellular environment, particularly the level of reactive oxygen species, can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

NSC59984 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the mutant p53 protein, which is commonly found in over 50% of human cancers. This compound induces the degradation of mutant p53 via the MDM2 and ubiquitin-proteasome pathway . Additionally, this compound restores wild-type p53 signaling through the activation of p73, specifically in mutant p53-expressing colorectal cancer cells . This interaction leads to p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound restores the p53 pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth . It induces p73-dependent cell death in mutant p53-expressing colorectal cancer cells, thereby promoting tumor suppression . Furthermore, this compound has been shown to stimulate mitochondria-dependent ferroptosis and overcome integrated stress response pro-survival signaling in pre-clinical pancreatic and colorectal cancer models . These effects highlight the compound’s potential in targeting cancer cells while sparing normal cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound induces the degradation of mutant p53 protein through the MDM2 and ubiquitin-proteasome pathway . It promotes the phosphorylation of ERK2 via reactive oxygen species (ROS) in cancer cells, which is required for MDM2 phosphorylation at serine-166 . This phosphorylation enhances the binding of phosphorylated-MDM2 to mutant p53, leading to its ubiquitination and degradation . Additionally, this compound restores wild-type p53 signaling through the activation of p73, which induces p73-dependent cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce cell death in tumor cells by restoring the p53 pathway in mutant p53-expressing cancer cells . The compound’s stability and degradation over time have been studied, revealing that high cellular ROS increases the efficacy of this compound in targeting mutant p53 degradation and antitumor effects . Long-term effects on cellular function have also been observed, with this compound promoting sustained ERK2 activation and MDM2 phosphorylation, leading to continuous degradation of mutant p53 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound induces p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells . In combination with CPT11, this compound synergizes to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo . These findings suggest that this compound has a favorable therapeutic window and can be effectively used in combination with other anticancer agents.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. Treatment of cells with this compound has been shown to increase the utilization of the pentose phosphate pathway and inhibit glycolysis at the fructose-1,6-bisphosphate to fructose 6-phosphate junction . Additionally, this compound increases reactive oxygen species production and decreases glutathione levels, which are critical for its anticancer effects . These metabolic changes highlight the compound’s ability to alter cellular metabolism and promote cell death in cancer cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound induces reactive oxygen species and requires p73 for its effects . It targets mutant p53 for ubiquitin-mediated proteolysis involving MDM2 and HSP90 . These interactions facilitate the transport and distribution of this compound within cancer cells, leading to its accumulation and subsequent degradation of mutant p53.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to restore wild-type p53 signaling and destabilize mutant p53 at non-genotoxic doses . The compound’s effects on cellular metabolism and apoptosis are mediated through its interactions with various subcellular compartments, including the mitochondria and the endoplasmic reticulum . These interactions highlight the importance of this compound’s subcellular localization in its anticancer effects.

Preparation Methods

The synthesis of NSC59984 involves a series of chemical reactions, starting with the preparation of the nitrofuran moiety. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

NSC59984 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTRIGNWBRHBFV-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC59984
Reactant of Route 2
Reactant of Route 2
NSC59984
Reactant of Route 3
Reactant of Route 3
NSC59984
Reactant of Route 4
Reactant of Route 4
NSC59984
Reactant of Route 5
NSC59984
Reactant of Route 6
NSC59984

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.